![molecular formula C14H19KN4O3S B6296981 Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate CAS No. 2124221-14-1](/img/structure/B6296981.png)
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate is a useful research compound. Its molecular formula is C14H19KN4O3S and its molecular weight is 362.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.08149314 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate, known by its CAS number 2124221-14-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉KN₄O₃S |
Molecular Weight | 362.49 g/mol |
CAS Number | 2124221-14-1 |
Purity | ≥ 98% |
Storage Conditions | Inert atmosphere, Room Temperature |
The biological activity of this compound is closely linked to its interaction with protein kinases, particularly those involved in the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target for cancer therapies. The compound acts as an ATP-competitive inhibitor, demonstrating selectivity for specific kinases such as PKB (also known as AKT) over others like PKA.
Key Findings:
- Inhibition of PKB : The compound has shown to inhibit PKB with nanomolar potency, which is critical given PKB's role in promoting tumor growth and survival in various cancers .
- Selectivity : It exhibits a high selectivity for PKB over other kinases, which minimizes potential off-target effects and enhances therapeutic efficacy .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown significant inhibition of tumor growth without severe toxicity .
Case Study 1: Tumor Xenograft Model
In a study involving human tumor xenografts in nude mice, the administration of a related pyrrolo[2,3-d]pyrimidine compound resulted in marked tumor regression at well-tolerated doses. The compound modulated biomarkers associated with the PI3K-AKT pathway, indicating its potential as an anti-cancer agent .
Case Study 2: Selectivity and Pharmacokinetics
Another study focused on modifying the linker group between piperidine and lipophilic substituents to enhance both selectivity for PKB and oral bioavailability. The modifications led to compounds that maintained high potency while improving metabolic stability .
Research Findings
Recent research has highlighted several critical aspects of this compound's biological activity:
- ATP Competitiveness : It competes effectively with ATP for binding to PKB, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
- Biomarker Modulation : The compound has been shown to modulate key biomarkers in the PI3K-AKT-mTOR pathway, which is frequently dysregulated in cancers .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Janus Kinase Inhibition
- Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate has been identified as a potent JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors involved in immune responses and hematopoiesis. Inhibition of these kinases can modulate immune responses and has implications for treating autoimmune diseases and cancers .
-
Therapeutic Uses
- Autoimmune Diseases : The compound shows promise in treating conditions such as rheumatoid arthritis, lupus, and multiple sclerosis by inhibiting inappropriate immune responses .
- Cancer Therapy : Its application extends to oncology, where JAK inhibitors are used to manage hematological malignancies and solid tumors by targeting the signaling pathways that promote tumor growth .
- Respiratory Disorders : Research indicates efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation through JAK inhibition .
Case Study 1: Efficacy in Flea Allergic Dermatitis
A study evaluated the effectiveness of this compound in reducing pruritus associated with flea allergies in dogs. The results indicated a significant decrease in pruritus scores over a 27-day period, demonstrating its potential for veterinary applications in managing allergic conditions .
Case Study 2: Immunomodulation in Autoimmune Conditions
Research involving patients with rheumatoid arthritis showed that administering this compound led to improved clinical outcomes, including reduced joint inflammation and pain. This highlights its role as an immunomodulatory agent, providing relief from symptoms associated with autoimmune disorders .
Summary of Applications
Application Area | Description |
---|---|
Autoimmune Diseases | Treatment for rheumatoid arthritis, lupus, multiple sclerosis |
Cancer Therapy | Management of hematological malignancies and solid tumors |
Respiratory Disorders | Efficacy in asthma and COPD management |
Veterinary Medicine | Reduction of pruritus in flea allergic dermatitis in dogs |
Eigenschaften
IUPAC Name |
potassium;[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S.K/c1-18(14-12-6-7-15-13(12)16-9-17-14)11-4-2-10(3-5-11)8-22(19,20)21;/h6-7,9-11H,2-5,8H2,1H3,(H,15,16,17)(H,19,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTUUTYFSQIZLI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)CS(=O)(=O)[O-])C2=NC=NC3=C2C=CN3.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.